![molecular formula C19H22N4O2 B2361606 [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone CAS No. 2320923-46-2](/img/structure/B2361606.png)
[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone, also known as CP-724714, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was developed as a potential anti-cancer drug due to its ability to inhibit the growth and proliferation of cancer cells.
Mecanismo De Acción
[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone binds to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of several key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and proliferation. Inhibition of EGFR signaling also leads to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, resulting in the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. This compound has also been shown to enhance the efficacy of other anti-cancer drugs, such as gemcitabine and paclitaxel. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. Another advantage is its selectivity for the EGFR tyrosine kinase, which reduces the risk of off-target effects. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the development of resistance to EGFR inhibitors, which can limit the efficacy of this compound in the long term.
Direcciones Futuras
For the development of [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone include optimization of the synthesis method, development of more soluble analogs, combination with other anti-cancer drugs, and identification of biomarkers that predict response.
Métodos De Síntesis
The synthesis of [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the pyridazinone ring using a cyclization reaction. The final product is obtained through a series of purification steps. The synthesis of this compound has been described in detail in the literature, and several modifications have been reported to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of a wide range of cancer cells, including non-small cell lung cancer, breast cancer, and pancreatic cancer. This compound exerts its anti-cancer effects by blocking the activity of the EGFR tyrosine kinase, which is a key regulator of cell growth and proliferation. Inhibition of EGFR signaling leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
Propiedades
IUPAC Name |
[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(16-2-1-9-20-12-16)23-10-7-14(8-11-23)13-25-18-6-5-17(21-22-18)15-3-4-15/h1-2,5-6,9,12,14-15H,3-4,7-8,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKHIXLSDSTOMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

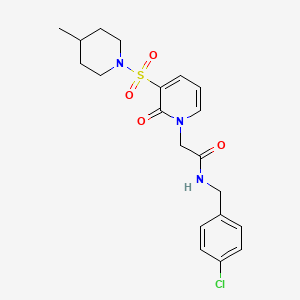
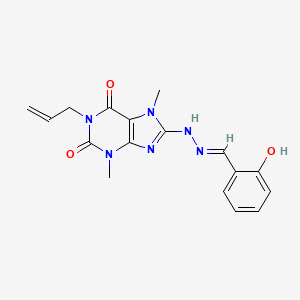
![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B2361525.png)
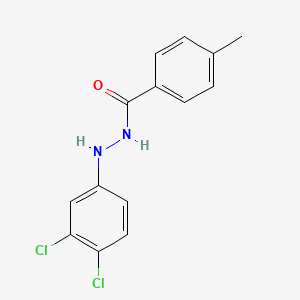
![2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2361528.png)
![2-[3-(3-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2361530.png)
![N-(1-cyanocyclopentyl)-2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetamide](/img/structure/B2361533.png)
![[4-(3-Chloropyridin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2361534.png)
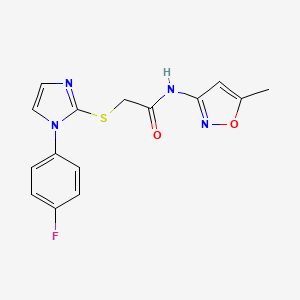
![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2361539.png)
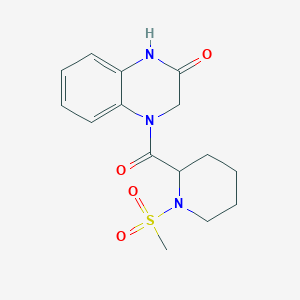
![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)
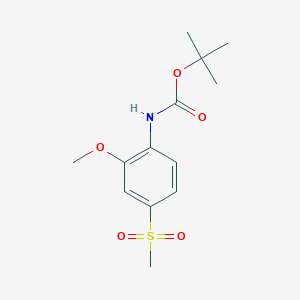
![N1-(sec-butyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2361543.png)